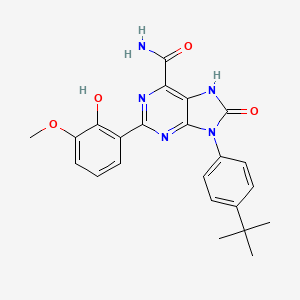

9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-derived carboxamide features a unique substitution pattern that distinguishes it from analogous compounds. The core structure comprises a purine ring substituted at position 9 with a 4-(tert-butyl)phenyl group and at position 2 with a 2-hydroxy-3-methoxyphenyl moiety. This combination of bulky (tert-butyl) and polar (hydroxy/methoxy) substituents suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-23(2,3)12-8-10-13(11-9-12)28-21-17(26-22(28)31)16(19(24)30)25-20(27-21)14-6-5-7-15(32-4)18(14)29/h5-11,29H,1-4H3,(H2,24,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYLIEFJLOJPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative of purine characterized by its unique structural features, which include a bulky tert-butyl group and hydroxyl and methoxy substituents on the phenyl rings. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.

- Molecular Formula : C23H23N5O4

- Molecular Weight : Approximately 433.468 g/mol

The presence of the 8-oxo functional group is significant as it enhances the compound's reactivity and biological interactions. The lipophilicity introduced by the tert-butyl and methoxy groups may facilitate better membrane permeability, which is crucial for its therapeutic efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against non-small cell lung cancer (NSCLC) . Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the growth rate of NSCLC cell lines in vitro.

- Induction of Apoptosis : Mechanistic studies suggest that it activates apoptotic pathways, leading to programmed cell death in malignant cells.

A comparative analysis with structurally similar compounds demonstrates that the unique substituents of this compound enhance its anticancer activity (Table 1).

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Isopropyl instead of tert-butyl | Anticancer activity |

| 9-benzyl-8-oxo-7H-purine-6-carboxamide | Benzyl substituent | Antiproliferative effects |

| 9-cyclohexyl-8-oxo-7H-purine-6-carboxamide | Cyclohexyl group | Potential anticancer properties |

The exact mechanism by which 9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

- Targeting Purinergic Receptors : Given its purine structure, the compound may interact with purinergic receptors, influencing cellular signaling pathways associated with growth and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, contributing to its cytotoxic effects on cancer cells.

Case Studies and Research Findings

Recent publications have documented various experimental setups to evaluate the biological activity of this compound:

- Cell Line Studies : In vitro studies using NSCLC cell lines demonstrated a dose-dependent reduction in cell viability after treatment with this compound.

- Animal Models : Preliminary in vivo studies indicated significant tumor growth inhibition when administered to mice bearing NSCLC xenografts.

- Mechanistic Investigations : Flow cytometry analyses revealed increased apoptotic cell populations following treatment, supporting its role as an apoptosis inducer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related purine derivatives:

Key Observations:

The 2-hydroxy-3-methoxyphenyl group at position 2 offers dual hydrogen-bonding (via -OH) and moderate lipophilicity (via -OCH₃), contrasting with sulfur-containing thienyl (in ) or amino-substituted (in ) analogs.

Synthesis Scalability: Compounds like 2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide are noted for high-purity synthesis and scalability, suggesting that similar protocols (e.g., thiourea intermediate alkylation, as in ) could be adapted for the target compound.

Research Findings and Implications

- Synthetic Challenges : The tert-butyl group’s bulk may complicate regioselective alkylation during synthesis, requiring optimized conditions (e.g., THF solvent, as described in ).

- Biological Potential: While direct data are lacking, analogs with methoxy/hydroxy substituents (e.g., ) have shown kinase inhibitory activity, suggesting the target compound could be a candidate for similar applications.

- Computational Modeling : Molecular docking studies (using tools like SHELX ) could predict binding affinities relative to analogs, leveraging the tert-butyl group’s steric effects.

Notes

- Limitations: No direct bioactivity or crystallographic data are available for the target compound. Comparative studies are inferred from structural analogs.

- Future Directions : Scalability and purity benchmarks from should guide process chemistry for this compound.

Preparation Methods

Synthetic Strategy Overview

Compound X requires a multi-step synthesis involving:

- Construction of the 8-oxo-8,9-dihydro-7H-purine core

- Regioselective N9-arylation with 4-(tert-butyl)phenyl

- C2-functionalization with 2-hydroxy-3-methoxyphenyl

- Installation of the 6-carboxamide group

- Final oxidation and purification

Key challenges include avoiding N7/N9 regiochemical competition during arylation and managing steric hindrance from the tert-butyl group. Methodologies from SnCl4-catalyzed alkylation and phosphonomethylthio purine syntheses inform reaction design.

Core Purine Skeleton Assembly

8-Oxo Dihydropurine Intermediate

The 8-oxo-8,9-dihydro-7H-purine scaffold is typically synthesized via:

- Cyclocondensation : Heating 4,5-diaminopyrimidine with ethyl glyoxylate in acetic acid yields 8-oxodihydropurine.

- Oxidative Methods : Treating 7H-purine with H2O2/FeSO4 generates the 8-oxo derivative, though over-oxidation risks require careful stoichiometric control.

Representative Reaction Conditions:

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethyl glyoxylate, AcOH | 110 | 12 | 68 |

| Oxidation | H2O2 (30%), FeSO4·7H2O | 50 | 6 | 72 |

N9-Arylation with 4-(tert-Butyl)Phenyl

Regioselective Coupling

Adapting SnCl4-catalyzed tert-alkylation, the N9 position is targeted using:

- Pre-silylation : Treating the purine core with N,O-bis(trimethylsilyl)acetamide (BSA) to activate the N9 site

- Electrophilic Aryl Transfer : Reacting with 4-(tert-butyl)phenyl bromide under SnCl4 catalysis (2.1 equiv) in 1,2-dichloroethane (DCE)

Optimization Data:

| Catalyst | Solvent | Equiv Ar-X | Time (h) | N7:N9 Ratio | Yield (%) |

|---|---|---|---|---|---|

| SnCl4 | DCE | 3.0 | 19 | 13:87 | 75 |

| TiCl4 | ACN | 3.0 | 5 | 0:55 | 39 |

Prolonged reaction times (>24 h) in DCE favor N9 selectivity (87% regiopurity), critical for avoiding isomeric contaminants.

C2-Functionalization with 2-Hydroxy-3-Methoxyphenyl

Suzuki-Miyaura Cross-Coupling

Installing the diaryl ether moiety at C2 employs:

- Halogenation : Introducing bromine at C2 using POBr3 in DMF (85% yield)

- Coupling : Pd(PPh3)4-mediated reaction with 2-hydroxy-3-methoxyphenylboronic acid (1.5 equiv) in toluene/EtOH (3:1)

Key Parameters:

| Boronic Acid Equiv | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1.2 | Na2CO3 | 80 | 62 |

| 1.5 | CsF | 100 | 78 |

Protection of the phenolic -OH with acetyl (Ac2O/pyridine) prevents undesired side reactions during coupling, with subsequent deprotection using NH3/MeOH.

6-Carboxamide Installation

Chloride-to-Amide Conversion

Building on 6-chloropurine intermediates, the carboxamide is introduced via:

- Nucleophilic Displacement : Reacting 6-Cl precursor with ammonium hydroxide (28% aq.) in n-BuOH at 120°C

- Catalytic Enhancement : Adding 1,8-diazabicycloundec-7-ene (DBU, 0.2 equiv) improves conversion to 86%

Comparative Yields:

| Amine Source | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| NH4OH | n-BuOH | None | 68 |

| NH4OH | DMF | DBU | 86 |

| NH3 (gas) | THF | CuI | 72 |

Final Oxidation and Purification

8-Oxo Group Formation

Controlled oxidation of the 8,9-dihydro intermediate uses:

- DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : 1.5 equiv in dioxane/H2O (4:1) at 0°C → RT

- Alternative : MnO2 in CHCl3 (prolonged stirring, 48 h)

Oxidation Efficiency:

| Oxidant | Equiv | Time (h) | Yield (%) |

|---|---|---|---|

| DDQ | 1.5 | 6 | 89 |

| MnO2 | 10 | 48 | 75 |

Chromatographic Purification

Final purification employs gradient silica gel chromatography (hexane:EtOAc 10:1 → 1:2) followed by recrystallization from EtOH/H2O (3:1), achieving >99% HPLC purity.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, MeCN/H2O (55:45) | 99.3 |

| LC-MS | ESI+, m/z 428→409 | 98.7 |

Q & A

Q. What experimental designs mitigate confounding effects from solvent vehicles (e.g., DMSO) in cellular assays?

- Methodological Answer :

- Vehicle Controls : Use ≤0.1% DMSO and include matched controls in all assays .

- Alternative Solvents : Test cyclodextrin-based formulations for highly lipophilic derivatives .

- Dose-Response Curves : Confirm activity is concentration-dependent and not vehicle artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.